Fmoc-N-Me-Lys(Boc)-OH offers several advantages in peptide synthesis:
Fmoc-N-Me-Lys(Boc)-OH is valuable in various scientific research areas, including:
Fmoc-N-Methyl-Lysine with tert-Butyloxycarbonyl protection, commonly referred to as Fmoc-N-Me-Lys(Boc)-OH, is a modified amino acid derivative integral to peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group that protects the alpha-amino group and a tert-butyloxycarbonyl (Boc) group that protects the epsilon-amino group of lysine. Additionally, it contains a methyl group attached to the lysine side chain, making it particularly useful for synthesizing site-specifically lysine monomethylated peptides. This compound is pivotal in various bio
Common reagents for these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis .
The incorporation of Fmoc-N-Me-Lys(Boc)-OH into peptides significantly influences biological activity. It plays a crucial role in modulating cellular processes such as:
The synthesis of Fmoc-N-Me-Lys(Boc)-OH typically involves several steps:
These methods ensure high efficiency and yield in synthesizing this compound .
Fmoc-N-Me-Lys(Boc)-OH is widely utilized in various applications:
Research indicates that Fmoc-N-Me-Lys(Boc)-OH can interact with various biological molecules, influencing their function. For instance, studies show that peptides containing this modified lysine can modulate histone methylation, impacting chromatin structure and gene expression. Interaction studies often focus on how these modified peptides affect cellular signaling pathways and metabolic processes within different cell types .
Several compounds share structural similarities with Fmoc-N-Me-Lys(Boc)-OH but differ in their functional groups or protective strategies. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-Lys(Boc)-OH | Lacks methyl substitution on the lysine side | Standard lysine without methyl modification |
Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Alters hydrophobic interactions |
Fmoc-N-Me-Leu-OH | Similar Fmoc protection but with leucine | Different amino acid leading to distinct properties |
Fmoc-D-Lys(Boc)-OH | D-enantiomer of lysine | Provides stereochemistry variation |
These compounds highlight the uniqueness of Fmoc-N-Me-Lys(Boc)-OH by showcasing its specific methyl modification on lysine, which allows for targeted biological effects not seen in standard lysine or other derivatives .
Fmoc-N-Me-Lys(Boc)-OH represents a sophisticated amino acid derivative featuring a molecular formula of C27H34N2O6 with a molecular weight of 482.57 g/mol [1] [8]. The compound is systematically named as N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine, reflecting its complex protective group architecture [2]. The structure incorporates three distinct functional components: the fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino function, the tert-butyloxycarbonyl (Boc) group safeguarding the epsilon-amino side chain, and a methyl substituent attached to the alpha-nitrogen [1] [8].
The Chemical Abstracts Service registry number for this compound is 197632-76-1, with the MDL number MFCD04973182 [1] [8]. The InChI key JMBKBGOKNZZJQA-QHCPKHFHSA-N provides a unique structural identifier for database searches and chemical informatics applications [8]. The SMILES notation N(C@@HC(=O)O)(C)C(=O)OCC1c2c(cccc2)c3c1cccc3 describes the complete connectivity pattern [8] [11].
Fmoc-N-Me-Lys(Boc)-OH manifests as a solid powder at ambient conditions, exhibiting a characteristic white to off-white coloration [1] [36]. The compound maintains physical stability under standard laboratory storage conditions when kept at temperatures between 2-8°C [1] [8]. The powdered form facilitates handling and incorporation into peptide synthesis protocols while maintaining structural integrity [36].
The thermal characteristics of Fmoc-N-Me-Lys(Boc)-OH are defined by a decomposition temperature range of 189-194°C rather than a traditional melting point [1] [8] [11]. This thermal decomposition behavior is typical of multiply-protected amino acid derivatives containing thermally labile protecting groups. The predicted boiling point reaches 665.4±55.0°C at standard atmospheric pressure, though this parameter represents theoretical calculations rather than experimental observations due to thermal decomposition occurring at lower temperatures [2].
The thermal stability profile indicates that the compound remains structurally intact at typical peptide synthesis temperatures but undergoes decomposition at elevated temperatures, which is consistent with the thermal lability of both Fmoc and Boc protecting groups [30]. This thermal behavior necessitates careful temperature control during synthetic applications and storage protocols.
The optical rotation of Fmoc-N-Me-Lys(Boc)-OH demonstrates significant chiroptical activity with a specific rotation value of [α]22/D -14.0° when measured at a concentration of 1% in chloroform [1] [11]. This negative optical rotation reflects the L-configuration of the lysine backbone and the stereochemical influence of the N-methylation and protecting group modifications. The optical activity measurement provides a critical parameter for confirming the stereochemical integrity of the compound during synthesis and storage.
The measurement conditions specify a temperature of 22°C and the sodium D-line (589 nm) as the light source, representing standard conditions for polarimetric analysis of amino acid derivatives [11]. The chloroform solvent system was selected to ensure complete dissolution while minimizing solvent-induced optical effects.
The solubility characteristics of Fmoc-N-Me-Lys(Boc)-OH demonstrate selectivity toward polar organic solvents, with particularly high solubility in dimethylformamide (DMF) where the compound achieves clear dissolution at concentrations of 1 mmole in 2 ml [26]. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), reaching concentrations exceeding 100 mg/mL, making it highly suitable for peptide synthesis applications [24].
Additional solubility data indicates moderate solubility in ethanol (≥51 mg/mL) and limited aqueous solubility (≥4.69 mg/mL in water) [24]. The compound demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the lipophilic character imparted by the protecting groups [28] [29]. The density is reported as 1.2±0.1 g/cm³, consistent with the molecular architecture containing aromatic fluorenyl and aliphatic protecting group components [2].
Nuclear magnetic resonance spectroscopy serves as a primary analytical technique for structural characterization of Fmoc-N-Me-Lys(Boc)-OH, though specific NMR data for this compound requires careful interpretation due to the presence of multiple protecting groups and the N-methylation [16]. The Fmoc protecting group contributes characteristic aromatic proton signals in the 7-8 ppm region of proton NMR spectra, while the fluorenyl methylene protons appear as distinctive patterns around 4-5 ppm [17].
The N-methylation introduces additional complexity to the NMR spectrum, with the N-methyl group appearing as a singlet in the 2-3 ppm region, depending on the chemical environment and solvent system [17]. The Boc protecting group contributes a characteristic nine-proton singlet around 1.4 ppm, representing the three equivalent methyl groups of the tert-butyl moiety [16].
Carbon-13 NMR spectroscopy provides complementary structural information, with the carbonyl carbons of both protecting groups appearing in the 150-170 ppm region, while the aromatic carbons of the fluorenyl system contribute multiple signals in the 120-145 ppm range [16]. The aliphatic lysine chain carbons appear in the 20-60 ppm region, with the N-methylated carbon showing characteristic chemical shift patterns.
Mass spectrometric analysis of Fmoc-N-Me-Lys(Boc)-OH yields a molecular ion peak at m/z 482.57, corresponding to the protonated molecular ion [M+H]+ [1] [8]. Electrospray ionization mass spectrometry (ESI-MS) represents the preferred ionization technique for this compound due to its polar nature and the presence of basic amino groups [18].
Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to the protecting groups, with prominent fragment ions resulting from loss of the Boc group (loss of 100 Da) and the Fmoc group (loss of 222 Da) [18]. The base peak often corresponds to the loss of both protecting groups, yielding the N-methylated lysine core structure.
The mass spectrometric behavior demonstrates the compound's tendency to undergo facile deprotection under the energetic conditions of mass spectrometry, providing structural confirmation and purity assessment capabilities [18]. Selected ion monitoring can be employed for quantitative analysis applications, utilizing the molecular ion and characteristic fragment ions for enhanced specificity.
Infrared spectroscopy of Fmoc-N-Me-Lys(Boc)-OH reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [17]. The carbonyl stretching vibrations appear prominently in the 1700-1650 cm⁻¹ region, with multiple peaks corresponding to the different carbonyl environments of the Fmoc and Boc protecting groups.
The amide I band, typically observed around 1689 cm⁻¹, provides information about the secondary structure and hydrogen bonding interactions [17]. The amide II band appears near 1530 cm⁻¹, representing the combination of N-H bending and C-N stretching vibrations [17]. The presence of aromatic C-H stretching vibrations around 3055 cm⁻¹ confirms the fluorenyl aromatic system [17].
The broad absorption bands in the 3400 cm⁻¹ region indicate O-H and N-H stretching vibrations, while the C-O and C-N stretching vibrations contribute to absorption patterns in the 1200-1300 cm⁻¹ region [17]. The aromatic ring vibrations of the fluorenyl system appear in the fingerprint region between 950-730 cm⁻¹, providing characteristic patterns for structural identification [17].
The structural relationship between Fmoc-N-Me-Lys(Boc)-OH and its non-methylated analog Fmoc-Lys(Boc)-OH reveals the impact of N-methylation on molecular properties and synthetic applications [19] [20]. Fmoc-Lys(Boc)-OH possesses the molecular formula C₂₆H₃₂N₂O₆ with a molecular weight of 468.54 g/mol, representing a difference of one methylene unit (14.02 Da) compared to the N-methylated derivative [20] [21].
The following table summarizes the comparative molecular parameters:
Parameter | Fmoc-Lys(Boc)-OH | Fmoc-N-Me-Lys(Boc)-OH |
---|---|---|
Molecular Formula | C₂₆H₃₂N₂O₆ | C₂₇H₃₄N₂O₆ |
Molecular Weight | 468.54 g/mol | 482.57 g/mol |
CAS Number | 71989-26-9 | 197632-76-1 |
Optical Rotation | [α]₂₀/D −12±1° (DMF) | [α]₂₂/D −14.0° (CHCl₃) |
The N-methylation in Fmoc-N-Me-Lys(Boc)-OH introduces steric hindrance around the alpha-amino group, potentially affecting peptide coupling efficiency and conformational preferences [20] [22]. The optical rotation values demonstrate subtle but measurable differences, reflecting the stereochemical influence of the methyl substituent [11] [20].
The structural isomer Boc-N-Me-Lys(Fmoc)-OH represents an alternative protecting group arrangement where the Boc group protects the alpha-amino function and the Fmoc group protects the epsilon-amino side chain, contrasting with the arrangement in Fmoc-N-Me-Lys(Boc)-OH [3]. This isomeric relationship demonstrates the importance of protecting group positioning in determining synthetic utility and deprotection strategies.
The differential protecting group arrangement affects the compound's reactivity profile, with Boc-N-Me-Lys(Fmoc)-OH requiring acidic conditions for alpha-amino deprotection and basic conditions for side chain deprotection, opposite to the deprotection sequence of Fmoc-N-Me-Lys(Boc)-OH [3]. This complementary reactivity pattern provides synthetic flexibility in peptide assembly strategies.
The molecular weights of both isomers remain identical at 482.57 g/mol, but their physical properties, including solubility profiles and optical rotation values, may differ due to the altered electronic and steric environments created by the different protecting group arrangements [3].
The comparison of Fmoc-N-Me-Lys(Boc)-OH with other methylated lysine derivatives reveals the structural diversity achievable through different methylation patterns and protecting group strategies [23] [25]. N⁶-methyl-L-lysine (epsilon-N-methyllysine) represents the simplest methylated lysine derivative with molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 g/mol [32].
The progression from unprotected N⁶-methyl-L-lysine to the fully protected Fmoc-N-Me-Lys(Boc)-OH demonstrates the substantial molecular weight increase (from 160.21 to 482.57 g/mol) associated with dual protecting group installation [32] [1]. This molecular weight difference reflects the substantial synthetic modifications required for peptide synthesis applications.
Sterically demanding lysine analogs, including those with aromatic side chain modifications, demonstrate reduced substrate activity for lysine methyltransferases compared to the moderately bulky N-methylated derivatives [23]. The study of various methylated lysine derivatives reveals that human lysine methyltransferases can accommodate slightly bulkier analogs but show decreased activity with larger aromatic substituents [23].